molecular formula C8H11F5O3 B15092016 Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate

Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B15092016
M. Wt: 250.16 g/mol
InChI Key: QCHQNUKFEDTHMM-UHFFFAOYSA-N
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Description

Fluorinated carbonates are widely used in pharmaceuticals, battery electrolytes, and polymer synthesis due to their chemical stability, low viscosity, and dielectric properties .

Properties

Molecular Formula

C8H11F5O3

Molecular Weight

250.16 g/mol

IUPAC Name

tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate

InChI

InChI=1S/C8H11F5O3/c1-6(2,3)16-5(14)15-4-7(9,10)8(11,12)13/h4H2,1-3H3

InChI Key

QCHQNUKFEDTHMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of tert-butyl chloroformate with 2,2,3,3,3-pentafluoropropanol under basic conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:

tert-Butyl chloroformate+2,2,3,3,3-pentafluoropropanoltert-butyl 2,2,3,3,3-pentafluoropropyl carbonate+HCl\text{tert-Butyl chloroformate} + \text{2,2,3,3,3-pentafluoropropanol} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+2,2,3,3,3-pentafluoropropanol→tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Synthetic Formation

The compound is synthesized via nucleophilic substitution between fluorinated alcohols and tert-butyl carbonate precursors. A representative method involves:

  • Reactants : 2,2,3,3,3-pentafluoropropanol and di-tert-butyl dicarbonate.

  • Conditions : Catalytic sodium methoxide (28% in methanol) in methyl tert-butyl ether (MTBE) at 120°C, with methanol removal via distillation .

  • Mechanism : The fluorinated alcohol attacks the electrophilic carbonyl carbon of the carbonate precursor, displacing tert-butoxide and forming the ester bond.

  • Yield : ~51% after purification .

Key Factors :

  • Excess dimethyl carbonate drives equilibrium toward product formation.

  • Fluorinated alcohols exhibit reduced nucleophilicity due to electron-withdrawing fluorine atoms, necessitating elevated temperatures .

Transesterification

The tert-butyl group can be replaced by other alcohols under acidic or basic conditions:

  • Reactants : Methanol, ethanol, or isopropanol.

  • Catalysts : Sodium methoxide or p-toluenesulfonic acid.

  • Outcome : Forms methyl, ethyl, or isopropyl 2,2,3,3,3-pentafluoropropyl carbonate derivatives .

Example :

tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate+ROHbaseR-2,2,3,3,3-pentafluoropropyl carbonate+tert-butanol\text{tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate} + \text{ROH} \xrightarrow{\text{base}} \text{R-2,2,3,3,3-pentafluoropropyl carbonate} + \text{tert-butanol}

  • Selectivity : Steric hindrance from the tert-butyl group slows reactivity compared to methyl analogs .

Hydrolysis

The carbonate ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H₂O): Yields 2,2,3,3,3-pentafluoropropanol and tert-butanol with CO₂ release.

  • Basic Hydrolysis (NaOH): Produces sodium salts of the fluorinated alcohol and tert-butoxide .

Kinetics : Fluorine’s electron-withdrawing effect destabilizes the transition state, reducing hydrolysis rates compared to non-fluorinated carbonates .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Pathway 1 : Cleavage of the carbonate group, releasing CO₂ and forming tert-butyl 2,2,3,3,3-pentafluoropropyl ether.

  • Pathway 2 : Elimination reactions generating alkenes (e.g., isobutylene) and fluorinated byproducts .

Thermogravimetric Data :

Decomposition StageTemperature Range (°C)Mass Loss (%)
Initial Decomposition220–250~30
Major Degradation250–340~60

Nucleophilic Substitution

The carbonate group participates in nucleophilic attacks with amines or thiols:

  • Example : Reaction with primary amines yields fluorinated urethanes.

  • Conditions : Room temperature in dichloromethane with triethylamine .

tert-butyl carbonate+RNH2RNHCO-2,2,3,3,3-pentafluoropropyl+tert-butanol\text{tert-butyl carbonate} + \text{RNH}_2 \rightarrow \text{RNHCO-2,2,3,3,3-pentafluoropropyl} + \text{tert-butanol}

Radical Reactions

Under UV irradiation or initiators (e.g., AIBN), the compound participates in polymerization:

  • Application : Serves as a monomer in fluorinated polycarbonate synthesis.

  • Outcome : Polymers exhibit high thermal stability (Td10%>340°CT_{d10\%} > 340°C) and chemical resistance .

Scientific Research Applications

Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high refractive index polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate involves its ability to act as a carbonylating agent. It can transfer the carbonate group to various nucleophiles, facilitating the formation of new carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Fluorinated Carbonates

2,2-Difluoroethyl 2,2,3,3,3-Pentafluoropropyl Carbonate (CAS 1980076-03-6)
  • Structure : Differs by substituting the tert-butyl group with a smaller 2,2-difluoroethyl chain.
  • Properties : Higher reactivity due to reduced steric hindrance compared to tert-butyl derivatives. Used as a pharmaceutical intermediate and synthetic reagent .
  • Applications : Primarily in drug synthesis and fine chemicals.
Ethyl 2,2,3,3,3-Pentafluoropropyl Carbonate (CAS 277332-96-4)
  • Structure : Ethyl group replaces tert-butyl.
  • Properties: Lower molecular weight and viscosity compared to tert-butyl analogs.
  • Applications : Electrolyte co-solvent for high-performance batteries.
2,2,3,3,3-Pentafluoropropyl Methyl Carbonate (PFPMC)
  • Structure : Methyl group instead of tert-butyl.
  • Properties : Exhibits the lowest viscosity among fluorinated methyl propyl carbonates (2.1 mPa·s at 25°C) and a dielectric constant of 18.3. Ideal for lithium battery electrolytes requiring rapid ion transport .
  • Applications : Enhances charge-discharge efficiency in Li-ion batteries.
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-Pentafluoropropyl Carbonate (CAS 1980048-74-5)
  • Structure : Features a longer perfluorohexyl chain, increasing hydrophobicity.
  • Properties : High fluorine content (F14) improves thermal stability but increases molecular weight (440 g/mol). Used in specialized polymer synthesis and as a research chemical .
  • Applications : Self-assembled block copolymers for sub-10 nm lithography .

Functional Analogues in Hypoxia Imaging and Pharmaceuticals

EF5 (2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)-acetamide)
  • Structure : Contains the same pentafluoropropyl group but linked to a nitroimidazole pharmacophore.
  • Properties : High lipophilicity enables tumor penetration; used as a hypoxia tracer in PET imaging. Demonstrated binding heterogeneity in tumors vs. liver tissues .
  • Applications : Clinical detection of tumor hypoxia and aggressiveness .

Performance Comparison in Battery Electrolytes

Property Tert-butyl 2,2,3,3,3-Pentafluoropropyl Carbonate* Ethyl 2,2,3,3,3-Pentafluoropropyl Carbonate PFPMC
Viscosity (mPa·s) Moderate (estimated 3–5) 2.5 2.1
Dielectric Constant ~20 (estimated) 19.5 18.3
Thermal Stability High (due to tert-butyl) Moderate Moderate
Flame Retardancy Likely high Moderate Low

*Inferred from structural analogs.

Biological Activity

Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate (TBPFPC) is an organofluorine compound with significant potential in various biological applications due to its unique chemical structure and properties. This article reviews the biological activity of TBPFPC, focusing on its synthesis, reactivity, and potential applications in pharmaceuticals and materials science.

Chemical Structure and Properties

TBPFPC has a molecular formula of C₁₃H₁₈F₅O₃ and a molecular weight of approximately 250.163 g/mol. The compound features a bulky tert-butyl group and a highly fluorinated pentafluoropropyl moiety. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it valuable in specialized applications.

Synthesis Methods

Several synthetic routes have been developed for the preparation of TBPFPC. These include:

  • Transesterification : This method involves the reaction of tert-butyl alcohol with a pentafluoropropyl carbonate precursor.
  • Esterification : Direct esterification of pentafluoropropanol with carbonic acid derivatives has also been explored.

These methods allow for control over reaction conditions and product purity, which are crucial for biological applications.

Anticancer Potential

Recent studies have indicated that TBPFPC may exhibit anticancer properties. Research has focused on its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds derived from TBPFPC have shown promising results in cell viability assays against various cancer cell lines.

  • Case Study : A study demonstrated that derivatives of TBPFPC could effectively block Polo-like kinase 1 (Plk1), leading to apoptosis in cancer cells such as HeLa and L363. The inhibition of Plk1 activity resulted in significant mitotic block and cell death, highlighting the potential of TBPFPC as a lead compound for anticancer drug development .

Interaction Studies

Interaction studies involving TBPFPC assess its behavior in biological environments. These studies typically focus on:

  • Cell Membrane Permeability : The lipophilic nature of TBPFPC suggests enhanced permeability across cellular membranes.
  • Reactivity with Biological Targets : The steric hindrance provided by the tert-butyl group may influence its interaction with key biomolecules.

Comparative Analysis

To better understand the unique properties of TBPFPC, a comparison with similar fluorinated compounds is useful:

Compound NameMolecular FormulaUnique Features
Tert-butyl phenyl carbonateC₁₂H₁₈O₃Contains a phenyl group instead of fluorinated alkane
2,2,3,3,3-Pentafluoropropyl methacrylateC₉H₇F₅O₂Used in polymerization processes
2,2,3-Trifluoroethyl carbonateC₇H₉F₃O₂Lower fluorination level; used in similar applications

TBPFPC is distinguished by its high degree of fluorination combined with a bulky tert-butyl group, resulting in enhanced thermal stability and lower surface tension compared to less fluorinated analogs.

Future Directions

The promising biological activities associated with TBPFPC warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Understanding the specific cellular mechanisms through which TBPFPC exerts its effects.
  • In Vivo Studies : Evaluating the efficacy and safety profiles of TBPFPC derivatives in animal models.
  • Application Development : Exploring potential applications in drug delivery systems and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via fluorinated acrylate intermediates using controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer). For example, copolymerization with n-butyl acrylate under RAFT conditions achieves high conversion rates (~90%) by adjusting initiator concentrations and reaction temperatures (e.g., 60–70°C) . Alternatively, enzymatic approaches using engineered cytochrome P450s enable site-specific fluoroalkylation, offering stereochemical control. Optimization involves screening carbene precursors (e.g., 2,2,3,3,3-pentafluoro-1-diazopropane) and tuning enzyme activity via directed evolution .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorinated group integration and tert-butyl carbonate linkage.
  • HPLC : Use ≥98% purity thresholds (C18 column, acetonitrile/water gradient) to detect impurities, referencing standards like EF-5 (a structurally related hypoxia marker) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ for C10_{10}H11_{11}F5_5O3_3: ~304.23 g/mol) .

Q. What are the optimal storage conditions to maintain the compound’s stability over extended periods?

  • Methodological Answer : Store in airtight, light-resistant containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the carbonate group. Periodic purity checks via HPLC are recommended, as degradation products (e.g., pentafluoropropanol) can form under humid conditions .

Advanced Research Questions

Q. What strategies exist for incorporating this compound into fluorinated polymer matrices, and how do reaction parameters influence molecular weight distribution?

  • Methodological Answer : Incorporate the compound as a fluorinated monomer in copolymer systems (e.g., with methyl methacrylate) via RAFT polymerization. Key parameters:

  • Chain Transfer Agent (CTA) Ratio : Lower CTA concentrations yield higher molecular weights (e.g., MnM_n > 20 kDa).
  • Solvent Choice : Use toluene or DMF to enhance solubility of fluorinated segments.
  • Post-Polymerization Analysis : GPC with multi-angle light scattering (MALS) detects branching or aggregation .

Q. How does the compound’s fluorinated structure impact its behavior in hypoxia-sensitive biological systems?

  • Methodological Answer : The pentafluoropropyl group enhances lipophilicity, promoting cellular uptake in hypoxic environments. In vivo pharmacokinetic studies (e.g., using EF-5 analogs) involve:

  • Immunohistochemical Staining : Detect adducts formed via nitroreductase-mediated binding in low-oxygen tissues.
  • LC-MS/MS Quantification : Measure tissue-specific accumulation, noting reduced glutathione levels in hypoxic cells .

Q. What analytical approaches resolve conflicting data on the compound’s reactivity in different solvent systems?

  • Methodological Answer : Contradictions in solvolysis rates (e.g., DMSO vs. aqueous buffers) arise from solvent polarity effects on the carbonate group. Address this by:

  • Kinetic Studies : Monitor reaction progress via 19F^{19}\text{F} NMR in deuterated solvents.
  • Computational Modeling : Use DFT to calculate transition-state energies in polar vs. non-polar media .

Key Notes

  • For hypoxia studies, validate results against EF-5’s established protocols .
  • Contrast enzymatic vs. traditional synthesis to address mechanistic discrepancies .

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